molecular formula C23H24N2O3S B296595 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B296595
M. Wt: 408.5 g/mol
InChI Key: COPKWAULNXOFIN-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as benzylidene-thiazolidine-piperidine (BTP), is a synthetic compound that has been widely used in scientific research.

Mechanism of Action

The mechanism of action of BTP is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. BTP has also been shown to induce oxidative stress and DNA damage, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
BTP has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. BTP has also been shown to reduce inflammation and oxidative stress, and to enhance immune function.

Advantages and Limitations for Lab Experiments

BTP has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its low toxicity. However, BTP also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on BTP, including the identification of its molecular targets and the development of more potent and selective analogs. BTP may also have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of BTP.
Conclusion
In conclusion, BTP is a synthetic compound that has been widely studied for its biological activities, including its anticancer, antifungal, and antiviral properties. BTP has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of BTP.

Synthesis Methods

BTP can be synthesized through a multi-step reaction starting from commercially available reagents. The synthesis involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-(benzyloxy)benzaldehyde in the presence of a basic catalyst to form the intermediate benzylidene ether. The intermediate is then reacted with piperidine and thioamide to produce the final product, BTP.

Scientific Research Applications

BTP has been extensively studied for its biological activities, including its anticancer, antifungal, and antiviral properties. BTP has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. BTP also exhibits antifungal activity against Candida albicans and Aspergillus fumigatus, and antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).

properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C23H24N2O3S/c1-27-20-14-18(10-11-19(20)28-16-17-8-4-2-5-9-17)15-21-22(26)24-23(29-21)25-12-6-3-7-13-25/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3/b21-15-

InChI Key

COPKWAULNXOFIN-QNGOZBTKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3)OCC4=CC=CC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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